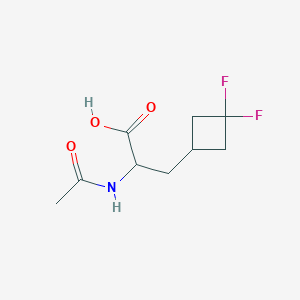
3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid
Overview
Description
“2-(3,3-Difluorocyclobutyl)acetic Acid” is used as a reactant in the preparation of piperazine derivatives as RORγ modulators . “3,3-Difluorocyclobutanol” is another related compound .
Synthesis Analysis
There is a multigram synthesis approach for 3,3-difluorocyclobutyl-substituted building blocks, using ethyl 3,3-difluorocyclobutanecarboxylate as a convenient intermediate .Chemical Reactions Analysis
The preparation of “2-(3,3-Difluorocyclobutyl)acetic Acid” involves the use of methanol and sodium hydroxide in tetrahydrofuran at 20°C for 13 hours .Physical And Chemical Properties Analysis
The properties of “2-(3,3-Difluorocyclobutyl)acetic Acid” include a predicted boiling point of 229.0±10.0 °C, a predicted density of 1.29±0.1 g/cm3, and a pKa of 4.72±0.10 .Scientific Research Applications
Synthetic Methodologies
The development of new synthetic routes for constructing 3,3-difluorocyclobutyl-substituted building blocks, including carboxylic acids and derivatives, highlights the versatility of these compounds in synthetic chemistry. For instance, Ryabukhin et al. (2018) demonstrated a multigram synthesis approach for 3,3-difluorocyclobutyl-substituted building blocks, showcasing the utility of ethyl 3,3-difluorocyclobutanecarboxylate as a common intermediate for various derivatives, including alcohols, azides, and ketones (Ryabukhin et al., 2018). This methodology opens new avenues for the synthesis of complex molecules for further scientific exploration.
Biological Studies
In the realm of biotechnology and metabolic engineering, compounds derived from or structurally related to 3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid show potential in the production of valuable chemicals from renewable resources. Jers et al. (2019) discussed the production of 3-hydroxypropanoic acid (3-HP), a platform chemical with applications in the industrial production of various derivatives, through metabolically engineered bacteria. This research not only highlights the potential of bio-based production methods but also the relevance of structurally related compounds in facilitating such processes (Jers et al., 2019).
Antimicrobial Applications
The exploration of novel heterocyclic compounds bearing biologically active moieties for antimicrobial applications also constitutes an important research area. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating promising antimicrobial activities. This study underscores the potential of incorporating 3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid analogs in designing new antimicrobial agents (Darwish et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-acetamido-3-(3,3-difluorocyclobutyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO3/c1-5(13)12-7(8(14)15)2-6-3-9(10,11)4-6/h6-7H,2-4H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOFJFIZUMHPFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1CC(C1)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![trans-2-{[(4-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484795.png)
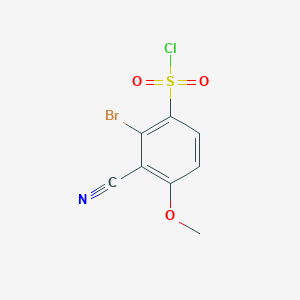
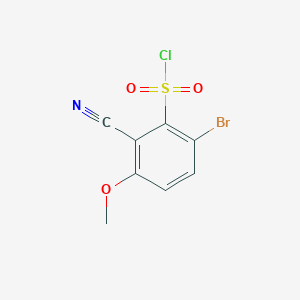
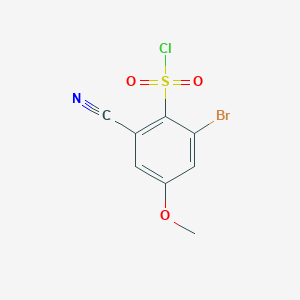

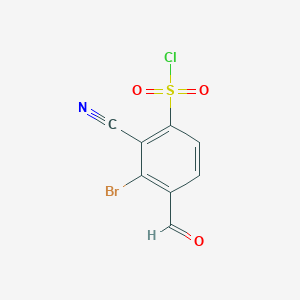



![trans-2-{[(Thiophen-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484809.png)

